

Erioglaucine Dye in Scientific Experiments: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid Blue 9

Cat. No.: B1668971

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Erioglaucine disodium salt, also known as Brilliant Blue FCF, Acid Blue 9, or FD&C Blue No. 1, is a synthetic triphenylmethane dye.^[1] While widely recognized for its use as a colorant in the food, pharmaceutical, and cosmetic industries, its unique chemical and biological properties make it a versatile tool in a variety of scientific research applications.^{[2][3][4]} This technical guide provides an in-depth overview of Erioglaucine's applications in scientific experiments, with a focus on its use as a biological stain, a tracer for permeability studies, and a pharmacological tool in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in effectively utilizing this compound.

Physicochemical Properties

Erioglaucine is a water-soluble, dark blue-green or purple powder known for its high stability and reliability in experimental conditions.^{[1][5]} Its vibrant color and consistent performance are key features that underpin its utility in both biological and analytical studies.^[1]

Table 1: Physicochemical Properties of Erioglaucine Disodium Salt

Property	Value	References
Synonyms	Brilliant Blue FCF, Acid Blue 9, FD&C Blue No. 1, C.I. 42090	[6] [7] [8] [9]
CAS Number	3844-45-9	[1] [10]
Molecular Formula	C ₃₇ H ₃₄ N ₂ Na ₂ O ₉ S ₃	[1] [4] [5]
Molecular Weight	792.85 g/mol	[1] [5]
Appearance	Dark blue to purple powder	[3] [5]
Solubility	Soluble in water (20 g/100 mL at 25°C), ethanol, glycerol	[4] [7] [11]
Maximum Absorption (λ _{max})	~628-630 nm in water	[7] [8]
Melting Point	283 °C (decomposes)	[10] [12]
Stability	Good stability to heat, light, and pH (in acidic to neutral range)	[7]

Key Applications in Scientific Research

Erioglaucine's utility extends across several domains of research, from cell biology to pharmacology.

Biological Stain and Tracer

Erioglaucine is extensively used as a biological stain in microscopy to enhance the visualization of cellular structures and processes.[\[1\]](#)[\[8\]](#)[\[13\]](#) Its strong, non-covalent binding to proteins makes it suitable for staining proteins in electrophoresis gels.[\[1\]](#) An innovative application involves its use as a fluorescent stain for fungi and bacteria, offering a non-toxic alternative to traditional dyes like lactofuchsin.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Due to its high water solubility, intense color, and low toxicity, Erioglaucine (as Brilliant Blue FCF) serves as an effective tracer for visualizing water flow patterns in soil and for assessing blood-brain barrier (BBB) permeability.[\[8\]](#)[\[9\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Its mobility in soil is moderate, making it a suitable, environmentally acceptable tracer for solute transport studies.[\[9\]](#)[\[16\]](#)

P2X7 Receptor Antagonist

A significant application of Erioglaucine in drug development and neuroscience is its role as a selective antagonist of the P2X7 receptor (P2X7R).^[19] The P2X7R is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia, and its activation is linked to inflammatory processes.^{[20][21]} Activation of P2X7R by high concentrations of ATP leads to calcium influx, the release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β), and ultimately, cell pore formation.^{[20][21]}

By blocking this receptor, Erioglaucine and its structural analog Brilliant Blue G (BBG) can abrogate these inflammatory responses.^{[19][22]} This makes it a valuable tool for studying the role of P2X7R in various pathologies, including neuroinflammation, chronic pain, and inflammatory diseases.^{[20][21][22][23]}

Quantitative Data for Experimental Use

The following table summarizes key quantitative parameters for the use of Erioglaucine in various experimental contexts.

Table 2: Quantitative Data for Experimental Use of Erioglaucine

Parameter	Application	Value	Cell/System	References
Staining Concentration	Protein Gel Staining	0.05-0.2% (w/v)	Polyacrylamide Gels	[1]
Staining Concentration	Microbial Staining	Not specified	Fungi & Bacteria	[2][14]
Tracer Concentration	Soil Water Flow	4 g/L	Field Soil	[24]
IC ₅₀ (Brilliant Blue G)	P2X7R Antagonism	10 μ M	J774.G8 Macrophages	[20]
IC ₅₀ (Brilliant Blue G)	P2X7R Antagonism	1.3 - 2.6 mM	J774.G8 Macrophages	[5]
Treatment Concentration (BBG)	P2X7R Antagonism (in vitro)	20 μ M	U251 Glioblastoma Cells	[25]
Oral LD ₅₀	Acute Toxicity	> 2 g/kg	Rat	[11]
Acceptable Daily Intake (ADI)	Safety	0 - 12.0 mg/kg body weight	Human	[11]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions.

Protocol 1: Preparation of a Fast Staining Solution for Protein Gels

This protocol describes the preparation of an Erioglaucine-based staining solution for polyacrylamide gels.[1]

- Initial Dissolution: Weigh 0.05-0.2g of Erioglaucine disodium salt (G-250) and dissolve it completely in 30-50 mL of anhydrous ethanol with stirring.[1]

- **Component Addition:** Add 1.5-5g of anhydrous copper sulfate and 500-800 mL of ultrapure water. Stir the mixture at 200-600 rpm for 0.5-2 hours.[\[1\]](#)
- **Acidification:** Add 10-50 mL of glacial acetic acid and stir until homogeneous. Then, add 10-50 mL of concentrated hydrochloric acid and mix well.[\[1\]](#)
- **Final Volume and Clarification:** Adjust the total volume to 1 L with ultrapure water. Centrifuge the solution at 10,000 rpm for 5 minutes to remove any precipitate. The supernatant is the final staining solution.[\[1\]](#)
- **Staining Procedure:** After electrophoresis, rinse the gel with ultrapure water. Immerse the gel in the staining solution and heat in a microwave on high for 2-3 minutes.[\[1\]](#)
- **Destaining:** Remove the staining solution and add a 150 mM NaCl aqueous solution. Decolorize at room temperature with gentle shaking for approximately 1 hour.[\[1\]](#)

Protocol 2: Use of Erioglaucine as a Soil Water Tracer

This protocol details the application of Brilliant Blue FCF to visualize water flow in soil.[\[24\]](#)

- **Tracer Solution Preparation:** Prepare a 4 g/L tracer solution by dissolving 160 g of Brilliant Blue FCF powder in 40 L of tap water.[\[24\]](#)
- **Application:** Evenly spray the tracer solution onto the designated test area (e.g., 1 m²) from a height of 1 meter. The application should take approximately 1 hour.[\[24\]](#)
- **Flow Control:** Adjust the spray flow to prevent water accumulation or surface runoff, mimicking natural rainfall.[\[24\]](#)
- **Excavation and Imaging:** After a designated infiltration time, excavate vertical profiles of the soil.
- **Analysis:** Capture high-resolution digital images of the stained soil profiles. The dye patterns reveal the pathways of water movement, highlighting areas of preferential flow.[\[24\]](#)

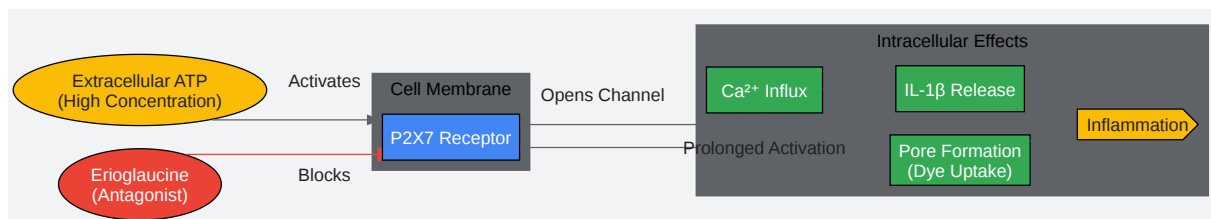
Protocol 3: In Vitro P2X7 Receptor Antagonism Assay (Dye Uptake Method)

This protocol provides a general framework for assessing the antagonist activity of Erioglaucine (or its analog BBG) on P2X7R by measuring ATP-induced dye uptake. This is based on methods used for screening P2X7R antagonists.[5]

- **Cell Culture:** Plate cells that endogenously express P2X7R (e.g., J774.G8 macrophages) in a 96-well plate and culture for 24 hours.[5]
- **Preparation:** Exchange the culture medium with an extracellular saline solution (e.g., 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).[5]
- **Antagonist Incubation:** Add varying concentrations of the antagonist (e.g., Brilliant Blue G, 0.048–100 µM) to the wells. Incubate for 15 minutes at 37°C.[5]
- **Agonist Stimulation:** Stimulate the cells by adding the P2X7R agonist ATP (e.g., final concentration of 5 mM). Incubate for 15 minutes at 37°C.[5]
- **Dye Addition:** Add a fluorescent dye that can enter through the P2X7R pore (e.g., Propidium Iodide or Lucifer Yellow) and incubate for an additional 5 minutes.[5]
- **Measurement:** Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in antagonist-treated wells compared to control (ATP stimulation alone) indicates P2X7R antagonism.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the fluorescence signal against the antagonist concentration.[5]

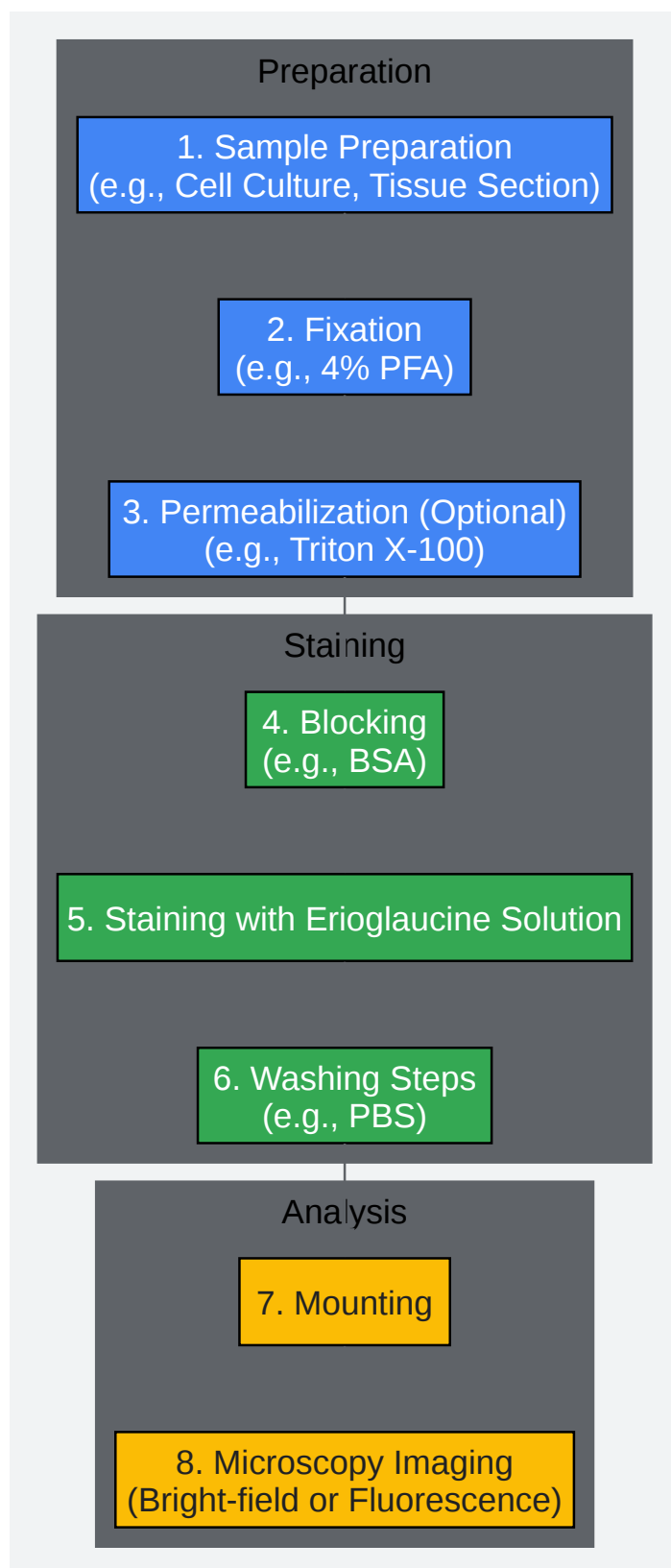
Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involving Erioglaucine is crucial for understanding its function.



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Caption: P2X7 Receptor signaling pathway and antagonism by Erioglaucine.



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Caption: General experimental workflow for cell or tissue staining.

Toxicology and Safety Information

Erioglaucine disodium salt is generally considered to have low acute toxicity.[9] Animal studies have demonstrated a high level of safety, with an oral LD₅₀ in rats greater than 2 g/kg.[11] It is not found to be carcinogenic or mutagenic in rodents.[16]

However, as with all laboratory chemicals, appropriate safety precautions must be taken. Erioglaucine is a fine powder and may form combustible dust concentrations in the air.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the powder.[12] Work should be conducted in a well-ventilated area to minimize dust generation and inhalation.[4][12]

First Aid Measures:[7]

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.
- Ingestion: Rinse mouth with water and drink plenty of water.
- Inhalation: Move the person into fresh air.

Conclusion

Erioglaucine disodium salt is more than a simple coloring agent; it is a multifaceted and cost-effective tool for the modern researcher.[1] Its applications as a reliable biological stain, a non-toxic tracer for permeability studies, and a specific antagonist of the P2X7 receptor make it relevant to a wide range of scientific disciplines. By understanding its properties and employing standardized protocols, researchers can leverage Erioglaucine to gain valuable insights into biological processes and advance drug discovery efforts.

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